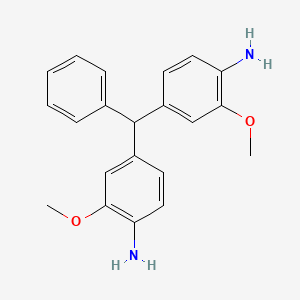
4,4'-Diamino-3,3'-dimethoxytriphenylmethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Diamino-3,3’-dimethoxytriphenylmethane is an organic compound with the molecular formula C21H22N2O2 and a molecular weight of 334.41 g/mol . It is characterized by the presence of two amino groups and two methoxy groups attached to a triphenylmethane core. This compound is known for its applications in various fields, including chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-3,3’-dimethoxytriphenylmethane typically involves the reaction of 3,3’-dimethoxybenzidine with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the triphenylmethane structure . The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the condensation process.
Industrial Production Methods
In industrial settings, the production of 4,4’-Diamino-3,3’-dimethoxytriphenylmethane may involve large-scale batch or continuous processes. The raw materials, including 3,3’-dimethoxybenzidine and benzaldehyde, are mixed in the presence of an acid catalyst. The reaction mixture is then heated to promote the condensation reaction, followed by purification steps to isolate the desired product .
化学反応の分析
Types of Reactions
4,4’-Diamino-3,3’-dimethoxytriphenylmethane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted triphenylmethane derivatives.
科学的研究の応用
4,4’-Diamino-3,3’-dimethoxytriphenylmethane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biological assays and staining techniques.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 4,4’-Diamino-3,3’-dimethoxytriphenylmethane involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 3,3’-Dimethoxy-4,4’-diaminotriphenylmethane
- Bis-(3-methoxy-4-aminophenyl)-phenylmethane
- 3,3’-Dijod-azobenzol
Uniqueness
4,4’-Diamino-3,3’-dimethoxytriphenylmethane is unique due to its specific substitution pattern on the triphenylmethane core. The presence of both amino and methoxy groups provides a distinct set of chemical properties and reactivity compared to other similar compounds .
特性
CAS番号 |
6259-05-8 |
|---|---|
分子式 |
C21H22N2O2 |
分子量 |
334.4 g/mol |
IUPAC名 |
4-[(4-amino-3-methoxyphenyl)-phenylmethyl]-2-methoxyaniline |
InChI |
InChI=1S/C21H22N2O2/c1-24-19-12-15(8-10-17(19)22)21(14-6-4-3-5-7-14)16-9-11-18(23)20(13-16)25-2/h3-13,21H,22-23H2,1-2H3 |
InChIキー |
MLYNBXBOZUQBFW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)N)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


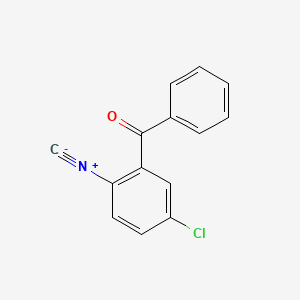
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
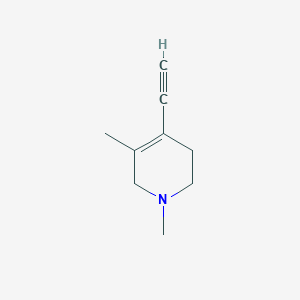
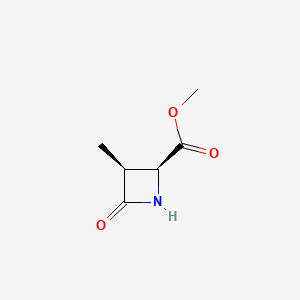

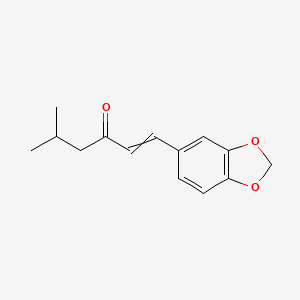
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
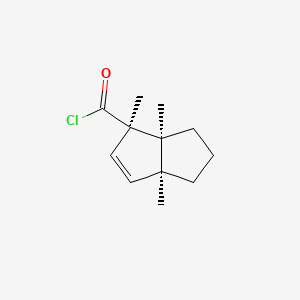
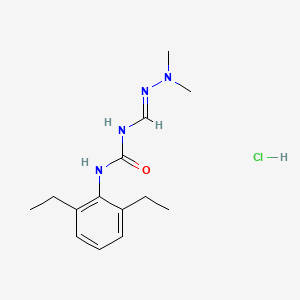
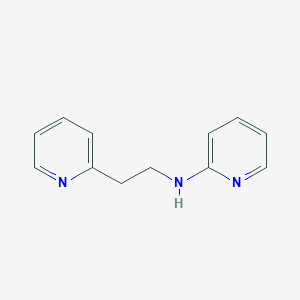
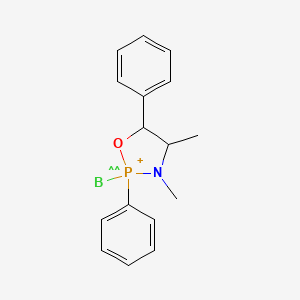
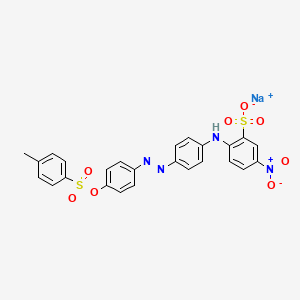
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
